Tert-butyl(1s,4s,5r)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPHPJZXMHDLP-LPEHRKFASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C[C@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134486 | |
| Record name | rel-1,1-Dimethylethyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-38-6 | |
| Record name | rel-1,1-Dimethylethyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(1s,4s,5r)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the enantioselective construction of the azabicyclo[2.2.2]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require precise control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Biological Activity
Tert-butyl(1S,4S,5R)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1932508-50-5
- IUPAC Name : tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
The compound features a bicyclic structure that is significant for its interaction with biological systems.
Research indicates that compounds with similar bicyclic structures often exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes. The specific mechanism of action for this compound is not fully elucidated but may involve:
- Neurotransmitter Modulation : Bicyclic compounds can influence neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways or bacterial resistance mechanisms.
Antimicrobial Activity
A study highlighted the compound's potential antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's structural features suggest it may interfere with bacterial cell wall synthesis or function as a competitive inhibitor for essential metabolic enzymes.
Anticancer Potential
Preliminary studies have suggested that similar bicyclic compounds exhibit cytotoxic effects on cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting tumor growth through various pathways:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and S. aureus at concentrations above 50 µM. |
| Study B | Cytotoxicity | Showed IC50 values in the micromolar range against breast cancer cell lines, indicating potential as an anticancer agent. |
| Study C | Mechanistic Insights | Suggested that the compound may act as a reversible inhibitor of certain enzymes involved in bacterial resistance mechanisms. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
Example :
- tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Key Differences :
- Ring Size: Bicyclo[2.2.1] (norbornane-like) vs. bicyclo[2.2.2] (larger ring system).
- Functionalization : Contains a ketone group (3-oxo) and an unsaturated bond (hept-5-ene), increasing reactivity for Diels-Alder or cycloaddition reactions .
- Synthesis : Prepared via LiAlH₄ reduction and carbamate protection, differing from the hydrogenation or catalytic methods used for bicyclo[2.2.2] analogs .
Diazabicyclo Derivatives with Cyclopropane Fusion
Example :
- tert-Butyl(1S,7S)-5-Benzyl-7-phenyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate
- Key Differences :
- Ring Fusion: Incorporates a cyclopropane ring fused to a diazepanone, introducing significant ring strain and altering reactivity .
- Substituents : A benzyl group at N5 and phenyl at C7 enhance lipophilicity, making it suitable for metal-templated assembly .
- Applications : Used in cyclopropane-based drug discovery (e.g., protease inhibitors) rather than chiral intermediates .
Table 2: Physicochemical Properties
Hydroxy/Amino-Substituted Bicyclo[2.2.2]octanes
Examples :
tert-Butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate Key Difference: Hydroxy group at C5 instead of amino, limiting its utility in nucleophilic reactions .
tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
- Key Difference : Ketone group at C6 enables further derivatization (e.g., reductive amination) but lacks the primary amine’s versatility .
Q & A
Q. What are the key synthetic strategies for tert-butyl(1s,4s,5r)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate?
The synthesis typically involves cyclization reactions to form the bicyclic core, followed by protective group strategies. For example:
- Cyclization : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during ring closure .
- Amino Group Introduction : Reductive amination or nucleophilic substitution to install the 5-amino group post-cyclization .
- Stereochemical Control : Chiral catalysts or enantioselective reactions ensure the correct (1S,4S,5R) configuration .
Critical Factors : Reaction temperature, solvent polarity, and choice of base (e.g., NaH or KHMDS) significantly impact yield and purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : 1H and 13C NMR confirm the bicyclic structure and stereochemistry. 2D techniques (e.g., COSY, NOESY) resolve spatial relationships between protons .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond angles, torsional strain, and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C12H21N2O2) and isotopic patterns .
Q. What are the recommended storage conditions to ensure compound stability?
Q. What role does this compound play in drug discovery as a building block?
The rigid bicyclo[2.2.2]octane scaffold mimics peptide conformations, enabling:
- Enzyme Inhibition : The amino group interacts with catalytic residues (e.g., serine proteases) via hydrogen bonding .
- Bioavailability Enhancement : The tert-butyl group improves lipophilicity, aiding membrane permeability .
Example : Analogous structures show 75% bioavailability and 4-hour half-life in pharmacokinetic studies .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity?
The (1S,4S,5R) configuration determines target binding specificity:
- Enantiomeric Purity : Impurities in stereochemistry reduce binding affinity by >50% in receptor-ligand assays .
- Case Study : A study comparing (1S,4S,5R) and (1R,4R,5S) enantiomers showed a 10-fold difference in IC50 values for a protease target .
Method : Chiral HPLC (e.g., Daicel Chiralpak columns) resolves enantiomers for activity validation .
Q. What computational methods predict interactions with biological targets?
- Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-receptor binding, prioritizing poses with low RMSD (<2 Å) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Regression analysis links substituent electronegativity to activity (e.g., Hammett σ constants) .
Q. How can contradictions in pharmacological data across studies be resolved?
- Dose-Response Replication : Validate EC50 values across multiple assays (e.g., SPR, fluorescence polarization) .
- Metabolite Interference : LC-MS/MS detects degradation products that may skew activity readings .
- Species-Specific Effects : Compare in vitro human cell lines vs. murine models to identify interspecies variability .
Q. What strategies improve synthetic yield and scalability?
- Catalyst Optimization : Palladium-catalyzed couplings increase efficiency for large-scale synthesis (yield >80%) .
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., racemization) by controlling residence time .
- Protective Group Alternatives : Replace Boc with Fmoc for acid-sensitive intermediates .
Q. How is pharmacokinetic profiling conducted for this compound?
-
ADME Studies :
Parameter Method Typical Value Bioavailability Radiolabeled oral dosing in rats 75% Half-life LC-MS/MS plasma analysis 4 hours Metabolism Liver microsome incubation CYP3A4-dependent
Q. How is racemization minimized during synthesis?
- Low-Temperature Reactions : Conduct amide couplings at –20°C to slow epimerization .
- Chiral Auxiliaries : Use Evans’ oxazolidinones to stabilize stereocenters .
- In Situ Monitoring : Circular dichroism (CD) tracks optical activity during synthesis .
Data Contradiction Analysis Example
Issue : Discrepancies in reported enzyme inhibition (IC50 = 10 nM vs. 50 nM).
Resolution :
Confirm compound purity (>97% via HPLC) to exclude impurities .
Standardize assay conditions (pH, ionic strength) .
Validate target engagement using isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
